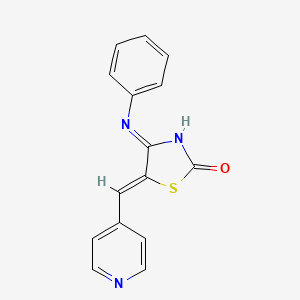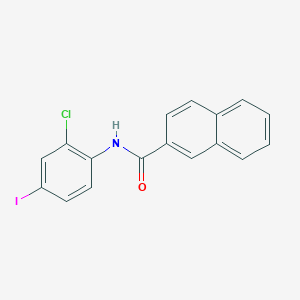
N-(2-chloro-4-iodophenyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-iodophenyl)-2-naphthamide (CI-976) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of cholesterol absorption inhibitors and has been shown to reduce plasma cholesterol levels in animal models and humans.
Mecanismo De Acción
N-(2-chloro-4-iodophenyl)-2-naphthamide works by inhibiting the absorption of cholesterol in the intestine. It binds to the cholesterol transporter NPC1L1, which is located on the surface of intestinal cells. This prevents the uptake of cholesterol from the diet into the bloodstream, leading to a reduction in plasma cholesterol levels.
Biochemical and Physiological Effects
N-(2-chloro-4-iodophenyl)-2-naphthamide has been shown to reduce plasma cholesterol levels in animal models and humans by up to 60%. It has also been shown to reduce the size of atherosclerotic plaques in animal models. In addition, N-(2-chloro-4-iodophenyl)-2-naphthamide has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-chloro-4-iodophenyl)-2-naphthamide in lab experiments is its specificity for NPC1L1, which makes it a useful tool for studying cholesterol absorption. However, N-(2-chloro-4-iodophenyl)-2-naphthamide has a relatively short half-life and is rapidly metabolized in vivo, which can make it difficult to achieve consistent results. In addition, N-(2-chloro-4-iodophenyl)-2-naphthamide has a relatively low solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2-chloro-4-iodophenyl)-2-naphthamide. One area of interest is the development of more potent and selective NPC1L1 inhibitors for the treatment of hypercholesterolemia and atherosclerosis. Another area of interest is the investigation of the potential use of N-(2-chloro-4-iodophenyl)-2-naphthamide in combination with other cholesterol-lowering drugs, such as statins. Finally, N-(2-chloro-4-iodophenyl)-2-naphthamide is being investigated for its potential use in the treatment of cancer, and further research is needed to determine its efficacy and safety in this context.
Métodos De Síntesis
N-(2-chloro-4-iodophenyl)-2-naphthamide can be synthesized by reacting 2-naphthylamine with 2,4-dichloro-5-iodophenyl isocyanate in the presence of a base such as triethylamine. The reaction yields N-(2-chloro-4-iodophenyl)-2-naphthamide as a white solid with a melting point of 225-227°C. The purity of the compound can be determined by HPLC or NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-iodophenyl)-2-naphthamide has been extensively studied for its potential therapeutic applications in the treatment of hypercholesterolemia and atherosclerosis. It has been shown to reduce plasma cholesterol levels in animal models and humans by inhibiting the absorption of cholesterol in the intestine. N-(2-chloro-4-iodophenyl)-2-naphthamide is also being investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
Propiedades
IUPAC Name |
N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClINO/c18-15-10-14(19)7-8-16(15)20-17(21)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHRNCQWVXDKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

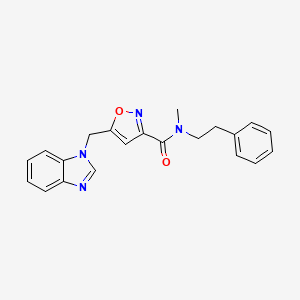
![N-(2-methoxy-5-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6004361.png)
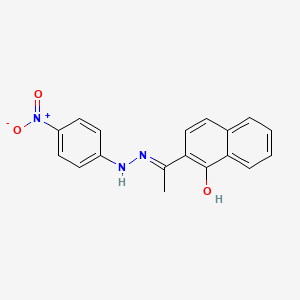

![7-(1-azepanyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6004388.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6004394.png)
![4-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6004395.png)
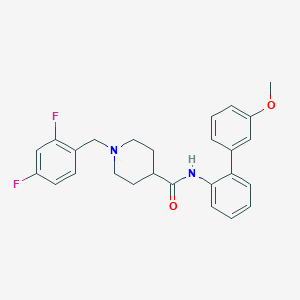
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6004407.png)
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B6004410.png)
![7-bromo-2-(4-nitrobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6004412.png)
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6004418.png)
![2-[(2-methylbenzyl)thio]-4-quinazolinol](/img/structure/B6004427.png)
